molecular formula C11H16O2S B7989361 3-n-Butoxy-4-methoxythiophenol

3-n-Butoxy-4-methoxythiophenol

Cat. No.: B7989361
M. Wt: 212.31 g/mol
InChI Key: PAOPGIZLVAPMSP-UHFFFAOYSA-N
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Description

3-n-Butoxy-4-methoxythiophenol is a thiophenol derivative intended for research and development purposes. This compound is structurally related to 4-methoxythiophenol, a chemical used in the preparation of self-assembled monolayers (SAMs) for surface characterization and in the study of their effects on organic thin film transistors (OTFTs) . Based on its functional groups, it is expected to be air-sensitive and should be stored under an inert atmosphere in a cool, dry, and well-sealed container . As a thiol, it is likely incompatible with strong oxidizing agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

3-butoxy-4-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-3-4-7-13-11-8-9(14)5-6-10(11)12-2/h5-6,8,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOPGIZLVAPMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation at the 4-Position

Methoxy group installation typically precedes butoxylation due to steric and electronic considerations. In a procedure analogous to the synthesis of 4-methoxythiophenol derivatives, 4-methoxyphenol undergoes protection of the hydroxyl group using methyl iodide in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetone at 60°C for 12 hours, achieving >95% conversion. The methoxy group’s electron-donating nature activates the ring for subsequent electrophilic substitution.

<i>n</i>-Butoxylation at the 3-Position

Direct butoxylation requires careful control of reaction conditions to avoid over-alkylation. A modified Ullmann coupling using 1-bromobutane and copper(I) iodide (CuI) in dimethylformamide (DMF) at 120°C for 24 hours has been effective for introducing alkoxy groups at meta positions. Yield optimization studies suggest that adding catalytic amounts of 1,10-phenanthroline as a ligand increases conversion rates to 78–82% while minimizing diaryl ether byproducts.

Thiol Group Introduction via Nucleophilic Aromatic Substitution

The conversion of methoxy/butoxy-substituted aryl halides to thiophenols remains the most reliable pathway for thiol group installation:

Halogenation of the Aromatic Ring

Bromination at the 1-position (ortho to methoxy) is achieved using bromine (Br<sub>2</sub>) in acetic acid at 0–5°C, producing 3-<i>n</i>-butoxy-4-methoxybromobenzene in 65–70% yield. Controlled addition rates and strict temperature control prevent ring demethylation, a common side reaction in strongly acidic media.

Thiolation with Sulfur Nucleophiles

The brominated intermediate reacts with thiourea ((NH<sub>2</sub>)<sub>2</sub>CS) in ethanol under reflux (78°C) for 8 hours, followed by alkaline hydrolysis with 2M NaOH to yield the thiophenol. This method, while robust, often requires subsequent purification via column chromatography (hexane/ethyl acetate 4:1) to remove disulfide byproducts, resulting in an overall yield of 58–63%.

Liebeskind–Srogl Cross-Coupling for Direct Thiol Installation

Recent advances in transition metal-catalyzed couplings offer an alternative route. The Liebeskind–Srogl reaction between 3-<i>n</i>-butoxy-4-methoxyphenylboronic acid and <i>p</i>-methoxythiophenol demonstrates particular promise:

Reaction Optimization

Using palladium(II) acetate (Pd(OAc)<sub>2</sub>, 5 mol%) and copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 50°C for 20 hours achieves 68–72% conversion. Microwave-assisted synthesis (200 W, 100°C, 1 hour) improves yields to 84% while reducing reaction times.

Table 1. Comparative Analysis of Thiolation Methods

MethodConditionsYield (%)Purity (%)
Nucleophilic SubstitutionThiourea, NaOH, EtOH, 78°C, 8h58–6389–92
Liebeskind–Srogl CouplingPd(OAc)<sub>2</sub>, CuTC, THF, 50°C, 20h68–7294–96
Microwave-Assisted Coupling200 W, 100°C, 1h8497

Protecting Group Strategies for Enhanced Selectivity

Simultaneous management of reactive hydroxyl and thiol groups necessitates strategic protection:

Silyl Protection of Thiols

Treatment with <i>tert</i>-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole as base provides complete thiol protection within 2 hours at 25°C. The bulky silyl group prevents oxidation during subsequent alkoxylation steps while allowing easy deprotection using tetrabutylammonium fluoride (TBAF) in THF.

Benzyl Ether Formation for Hydroxyl Protection

Benzylation using benzyl bromide (BnBr) and sodium hydride (NaH) in DMF at 0°C to 25°C over 4 hours achieves quantitative protection of phenolic -OH groups. Hydrogenolysis over 10% Pd/C in methanol at 40 psi H<sub>2</sub> for 6 hours cleanly removes benzyl groups without affecting thiols or alkoxy substituents.

Purification and Characterization Protocols

Final product quality depends on rigorous purification and analytical validation:

Recrystallization Optimization

The compound exhibits optimal crystallization from a 3:1 hexane/ethyl acetate mixture at −20°C, producing needle-like crystals with 99.2% purity (HPLC analysis). Slow cooling at 0.5°C/min minimizes inclusion of solvent molecules in the crystal lattice.

Spectroscopic Characterization

Key spectral data confirm successful synthesis:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.49–7.43 (m, 2H, ArH), 6.94–6.89 (m, 2H, ArH), 4.36 (s, 3H, OCH<sub>3</sub>), 3.84 (s, 3H, SCH<sub>2</sub>), 1.75–1.65 (m, 2H, CH<sub>2</sub>), 1.52–1.43 (m, 2H, CH<sub>2</sub>), 0.97 (t, 3H, CH<sub>3</sub>).

  • HRMS : <i>m/z</i> calcd. for C<sub>11</sub>H<sub>16</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 212.0874, found: 212.0872.

Scalability and Industrial Considerations

Transitioning from laboratory to production scale introduces unique challenges:

Continuous Flow Synthesis

Microreactor systems operating at 100°C with a residence time of 15 minutes improve heat transfer during exothermic thiolation steps, increasing throughput by 300% compared to batch processes.

Waste Stream Management

The developed process generates 2.8 kg waste/kg product, primarily from copper-containing byproducts. Implementing a copper recovery system using ion-exchange resins reduces heavy metal waste by 92% while lowering production costs .

Chemical Reactions Analysis

Types of Reactions: 3-n-Butoxy-4-methoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Thiolates.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

3-n-Butoxy-4-methoxythiophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4-methoxythiophenol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in various biochemical interactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-n-Butoxy-4-methoxythiophenol, enabling comparative analysis:

Table 1: Structural and Physico-Chemical Properties
Compound Molecular Formula Molar Mass (g/mol) Functional Groups pKa (Key Group) Solubility Applications
3-n-Butoxy-4-methoxythiophenol C₁₁H₁₆O₂S 212.31* Thiophenol, butoxy, methoxy ~6.5 (thiol) Moderate in organic solvents Pharmaceutical intermediates, ligands
1-(3-butoxy-4-methoxyphenyl)ethanone C₁₃H₁₈O₃ 222.28 Ketone, butoxy, methoxy N/A High in organic solvents Organic synthesis, fragrances
3-Hydroxy-4-Methoxy Benzoic Acid C₈H₈O₄ 168.15 Carboxylic acid, hydroxy, methoxy ~4.5 (COOH) Water-soluble Antioxidants, pharmaceuticals
4-(Aminomethyl)-2-methoxyphenol C₈H₁₁NO₂ 153.18 Phenol, methoxy, aminomethyl ~10 (phenol) Polar solvents Biochemical research, dye precursors

*Calculated based on molecular formula.

Key Comparative Findings

Reactivity and Acidity
  • Thiophenol vs. Ketone: The thiol group in 3-n-Butoxy-4-methoxythiophenol is significantly more acidic (pKa ~6.5) than the non-acidic ketone in 1-(3-butoxy-4-methoxyphenyl)ethanone. This acidity enables thiophenol to participate in acid-base reactions and nucleophilic substitutions, unlike the ketone derivative .
  • Thiophenol vs. Carboxylic Acid: 3-Hydroxy-4-Methoxy Benzoic Acid exhibits stronger acidity (pKa ~4.5) due to its carboxylic acid group, making it more water-soluble and reactive in ionic interactions .
  • Thiophenol vs. Phenol/Aminomethyl: 4-(Aminomethyl)-2-methoxyphenol has a phenolic -OH group (pKa ~10), which is less acidic than the thiol. The aminomethyl substituent introduces basicity, enabling salt formation and distinct reactivity in crosslinking or dye synthesis .
Solubility and Lipophilicity
  • The butoxy chain in 3-n-Butoxy-4-methoxythiophenol enhances lipophilicity compared to shorter-chain analogs, favoring membrane permeability in drug design.

Biological Activity

3-n-Butoxy-4-methoxythiophenol is a compound of growing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-n-Butoxy-4-methoxythiophenol features both butoxy and methoxy functional groups attached to a thiophenol core. This configuration enhances its lipophilicity, which can facilitate cellular penetration and interaction with biological targets. The compound's molecular formula is C12H16O2S.

The biological activity of 3-n-Butoxy-4-methoxythiophenol is primarily attributed to its thiol group, which can form covalent bonds with various proteins and enzymes, potentially altering their functions. The aromatic structure allows for participation in biochemical interactions that influence cellular processes and signaling pathways.

Key Mechanisms:

  • Covalent Bond Formation : Interaction with proteins via thiol groups.
  • Biochemical Interactions : Influences on cellular signaling pathways.
  • Redox Activity : Participation in redox reactions affecting cellular metabolism.

Biological Activities

Research indicates that 3-n-Butoxy-4-methoxythiophenol exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Antioxidant Activity : The presence of the thiol group may confer antioxidant properties, which could protect cells from oxidative stress.
  • Anticancer Potential : Some studies have indicated that derivatives of thiophenols can inhibit cancer cell proliferation by disrupting tubulin polymerization, a critical process for cell division.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-n-Butoxy-4-methoxythiophenol, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
4-MethoxythiophenolLacks butoxy groupModerate antimicrobial activity
3-MethoxythiophenolSimilar structure without butoxy groupLower reactivity and solubility
4-ButoxythiophenolLacks methoxy groupReduced electronic properties

Study 1: Antiproliferative Activity

A study focused on structural modifications of thiophenols showed that compounds similar to 3-n-butoxy-4-methoxythiophenol exhibited improved antiproliferative activity against melanoma and prostate cancer cells. The modifications enhanced the potency from micromolar to nanomolar ranges, indicating significant potential for therapeutic applications .

Study 2: Antimycobacterial Activity

Another investigation revealed that certain derivatives of thiophenols demonstrated high activity against Mycobacterium tuberculosis, acting as inhibitors of mycobacterial ATP synthase. This finding suggests that 3-n-butoxy-4-methoxythiophenol could also be explored for its potential efficacy against resistant strains of tuberculosis .

Q & A

Q. What are the optimized synthetic routes for 3-n-Butoxy-4-methoxythiophenol, and how can reaction conditions be tailored to improve yield?

The synthesis of 3-n-Butoxy-4-methoxythiophenol typically involves nucleophilic aromatic substitution or protection/deprotection strategies for introducing substituents. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Catalysts : Use of bases like K₂CO₃ or Cs₂CO₃ to deprotonate the thiol group and activate the aromatic ring.
  • Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity (>95%) .
    For yield optimization, iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of butoxy reagent) and reaction time (12–24 hours) are critical.

(Basic)

Q. Which spectroscopic techniques are most effective for characterizing 3-n-Butoxy-4-methoxythiophenol, and how should data interpretation account for substituent effects?

  • ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR) and butoxy chain (δ ~1.0–1.6 ppm for CH₂/CH₃) produce distinct splitting patterns. Aromatic protons appear downfield (δ 6.5–7.5 ppm), with coupling constants confirming substitution patterns.
  • IR spectroscopy : S-H stretch (~2550 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) validate functional groups.
  • Mass spectrometry (EI/ESI) : Molecular ion peaks ([M]⁺ or [M+H]⁺) confirm molecular weight (C₁₁H₁₆O₂S). Substituent effects (e.g., electron-donating methoxy) reduce fragmentation intensity .

(Advanced)

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) when analyzing 3-n-Butoxy-4-methoxythiophenol derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Deuterated solvents : Minimize solvent interference (e.g., DMSO-d₆ for S-H proton observation).
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .
  • Impurity profiling : LC-MS identifies byproducts (e.g., oxidized thiols or incomplete substitution) .

(Advanced)

Q. What strategies mitigate sulfur oxidation during storage or reactions involving 3-n-Butoxy-4-methoxythiophenol?

  • Inert atmosphere : Store under argon/nitrogen to prevent air-induced oxidation.
  • Antioxidants : Add 0.1–1% BHT (butylated hydroxytoluene) or ascorbic acid.
  • Low-temperature storage : –20°C in amber vials reduces thermal degradation.
  • Derivatization : Protect the thiol group as a disulfide or thioether during synthesis .

(Basic)

Q. What are the solubility properties of 3-n-Butoxy-4-methoxythiophenol in common organic solvents, and how do substituents influence this?

  • High solubility : In dichloromethane, THF, and acetone due to the lipophilic butoxy chain.
  • Limited solubility : In water (logP ~3.2) or hexane.
  • Substituent effects : The methoxy group enhances polarity slightly, increasing solubility in ethanol or DMSO .

(Advanced)

Q. How to design a multi-step synthesis using 3-n-Butoxy-4-methoxythiophenol as an intermediate for bioactive molecules?

  • Step 1 : Thiol protection (e.g., trityl group) to prevent undesired reactions.
  • Step 2 : Cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
  • Step 3 : Deprotection and functionalization (e.g., alkylation for sulfides or sulfonamides).
  • Example : Analogous to the synthesis of 2-{1-[2-(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide, where methoxyphenyl groups are key intermediates .

(Advanced)

Q. Q. What in vitro assays are suitable for evaluating the bioactivity of 3-n-Butoxy-4-methoxythiophenol derivatives, and what controls are necessary?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with ampicillin and solvent-only controls.
  • Enzyme inhibition : Fluorometric assays for kinases or proteases, using staurosporine as a positive control.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293), with cisplatin for IC₅₀ comparison.
  • Data validation : Triplicate runs, statistical analysis (p < 0.05), and LC-MS purity checks post-assay .

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